molecular formula C23H16N2O6 B11121518 2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11121518
M. Wt: 416.4 g/mol
InChI Key: YLASQMQTRJWXJE-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of boronic acid derivatives with halogenated precursors in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally benign solvents. The process may also involve continuous flow chemistry techniques to enhance reaction efficiency and product yield .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furan-2-carboxylic acid, while reduction of the nitro group produces the corresponding aniline derivative .

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The furan and chromene moieties may also contribute to the compound’s binding affinity to biological receptors and enzymes .

Properties

Molecular Formula

C23H16N2O6

Molecular Weight

416.4 g/mol

IUPAC Name

2-(furan-2-ylmethyl)-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H16N2O6/c1-13-4-9-18-17(11-13)21(26)19-20(14-5-7-15(8-6-14)25(28)29)24(23(27)22(19)31-18)12-16-3-2-10-30-16/h2-11,20H,12H2,1H3

InChI Key

YLASQMQTRJWXJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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